molecular formula C10H8ClFN2O B14160587 5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- CAS No. 193693-31-1

5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl-

Cat. No.: B14160587
CAS No.: 193693-31-1
M. Wt: 226.63 g/mol
InChI Key: VBMMLXOEDIOYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound is a derivative of the 1,4-benzodiazepine-2-one scaffold, which is a crucial pharmacophore in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- typically involves the cyclization of appropriate aminobenzophenone derivatives. One common method is the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP (N-Methyl-2-pyrrolidone), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture .

Industrial Production Methods

In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for efficient and scalable production of the compound. The flow synthesis involves a combination of nucleophilic aromatic substitution (S_NAr) reactions to produce nitrodiarylamine intermediates, which are then reduced and cyclized to form the desired benzodiazepine .

Chemical Reactions Analysis

Types of Reactions

5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. The presence of the 2-chloro and 7-fluoro substituents, along with the 4-methyl group, contributes to its unique binding affinity and efficacy at the GABA receptor .

Properties

CAS No.

193693-31-1

Molecular Formula

C10H8ClFN2O

Molecular Weight

226.63 g/mol

IUPAC Name

2-chloro-7-fluoro-4-methyl-3H-1,4-benzodiazepin-5-one

InChI

InChI=1S/C10H8ClFN2O/c1-14-5-9(11)13-8-3-2-6(12)4-7(8)10(14)15/h2-4H,5H2,1H3

InChI Key

VBMMLXOEDIOYJL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=NC2=C(C1=O)C=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.